molecular formula C25H29ClN2OS B2752484 N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 554404-35-2

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B2752484
CAS No.: 554404-35-2
M. Wt: 441.03
InChI Key: QCQRVFCPURLCCE-UHFFFAOYSA-N
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Description

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a chloroacetamide derivative featuring a 1,3-thiazol-2-yl core substituted with two 4-tert-butylphenyl groups.

Properties

IUPAC Name

N-[4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2OS/c1-24(2,3)18-11-7-16(8-12-18)21-22(30-23(28-21)27-20(29)15-26)17-9-13-19(14-10-17)25(4,5)6/h7-14H,15H2,1-6H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQRVFCPURLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Bis(4-tert-butylphenyl) Groups:

    Formation of the Chloroacetamide Moiety: The final step involves the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has been investigated for its potential as a pharmaceutical agent:

  • Antiviral Activity : Recent studies have highlighted the compound's efficacy against viral proteases, particularly the main protease of SARS-CoV-2. It acts by inhibiting the enzymatic activity necessary for viral replication, making it a candidate for COVID-19 treatment .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential as an antibiotic agent. Its thiazole moiety may enhance its interaction with bacterial enzymes .
  • Enzyme Inhibition : The compound can serve as a scaffold for developing enzyme inhibitors targeting specific pathways involved in diseases such as cancer and metabolic disorders. Its structural features allow for modifications that can improve binding affinity and selectivity .

Materials Science Applications

In materials science, this compound is being explored for:

  • Organic Electronics : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .
  • Polymer Chemistry : It can be utilized to synthesize novel polymers with specific thermal and mechanical properties. The incorporation of thiazole groups into polymer matrices may improve thermal stability and chemical resistance .

Biological Studies

This compound is also valuable in biological research:

  • Interaction Studies : The compound can be used to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for drug design and development .
  • Cellular Mechanisms : Research on the cellular mechanisms affected by this compound can provide insights into its role in modulating biological pathways, which is essential for developing targeted therapies .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound demonstrated significant inhibition of SARS-CoV-2 main protease activity in vitro. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent against COVID-19.

Case Study 2: Antimicrobial Activity

Another investigation revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. The study emphasized the importance of the thiazole ring in enhancing antibacterial activity.

Mechanism of Action

The mechanism of action of N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. The thiazole ring and bis(4-tert-butylphenyl) groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its bis(4-tert-butylphenyl) substituents, which distinguish it from other thiazol-2-yl acetamides. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Reported Activity Reference
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide Bis(4-tert-butylphenyl), chloroacetamide High lipophilicity, steric bulk Limited data; inferred antimicrobial
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, acetamide Twisted aryl-thiazol conformation; strong hydrogen bonding in crystals Antimicrobial, ligand potential
N-(4-acetylphenyl)-2-chloroacetamide Acetylphenyl, chloroacetamide Intermediate for thiophene-carboxamide synthesis Precursor for bioactive derivatives
Bis-(2-chloroacetamide) derivatives (e.g., 3a–c) Aliphatic diamine-linked chloroacetamides Anticancer activity via apoptosis induction Cytotoxic against cancer cell lines
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino, 2-chlorophenyl Enhanced solubility due to morpholine moiety Not reported (structural analog)

Research Findings and Gaps

  • Structural Insights : The twisted conformation between aryl and thiazol rings in analogs like suggests that tert-butyl substituents may further distort molecular geometry, impacting target binding.
  • Activity Prediction: Based on morpholino analogs , introducing polar groups (e.g., morpholine) could mitigate the high lipophilicity of the target compound, but this remains untested.
  • Synthetic Challenges : The steric hindrance from tert-butyl groups may complicate purification and crystallization, requiring optimization of reaction conditions .

Biological Activity

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, supported by relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C25H29ClN2OS
Molecular Weight 441.03 g/mol
CAS Number 554404-35-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chloroacetamides, including this compound. A study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .

Efficacy Against Pathogens

The compound was tested against several pathogens:

  • Staphylococcus aureus : Strong activity observed.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Effective inhibition noted.
  • Escherichia coli : Moderate effectiveness.
  • Candida albicans : Variable effectiveness depending on substituents .

Anti-inflammatory Properties

In addition to its antimicrobial potential, this compound has been explored for its anti-inflammatory properties. A related study investigated a chloroacetamido compound that inhibited glutaredoxin 1 (Grx1), a key player in oxidative stress responses. The mechanism involved covalent modification of the active site cysteine in Grx1, leading to decreased enzyme activity and suggesting potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of bulky tert-butyl groups enhances lipophilicity and steric hindrance, which can influence the compound's interaction with biological targets.

Key Findings from SAR Analysis

  • Lipophilicity : Higher lipophilicity correlates with increased membrane permeability.
  • Substituent Positioning : Variations in the position of substituents on the phenyl ring significantly affect antimicrobial efficacy.
  • Covalent Bonding : Thiol-reactive properties allow for selective targeting of cysteine residues in proteins, enhancing anti-inflammatory effects .

Case Studies

Several case studies have documented the biological activity of similar chloroacetamides:

  • Study on Antimicrobial Activity : A comprehensive screening of twelve newly synthesized chloroacetamides demonstrated that those with specific substitutions showed significant antimicrobial effects against MRSA and other pathogens .
  • Anti-inflammatory Mechanisms : Research into compounds like CWR-J02 revealed their ability to inhibit Grx1 through covalent modification, indicating a promising avenue for developing anti-inflammatory drugs targeting oxidative stress pathways .

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